molecular formula C6H6FNO2 B13289544 2-fluoro-2-(1H-pyrrol-2-yl)acetic acid

2-fluoro-2-(1H-pyrrol-2-yl)acetic acid

Cat. No.: B13289544
M. Wt: 143.12 g/mol
InChI Key: CWTUQWXLVNUXRJ-UHFFFAOYSA-N
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Description

2-Fluoro-2-(1H-pyrrol-2-yl)acetic Acid ( 1554334-25-6) is a fluorinated derivative of pyrrole with a molecular formula of C 6 H 6 FNO 2 and a molecular weight of 143.12 g/mol . The compound features a pyrrole ring, a privileged scaffold in medicinal chemistry, fused with a fluorine-substituted acetic acid side chain. This structure makes it a valuable building block for the design and synthesis of novel bioactive molecules. While specific biological data for this compound is not widely reported, research into analogous pyrrole-2-yl acetic acid structures reveals significant potential. Pyrrole derivatives are extensively investigated as key components in multi-target directed ligands for complex diseases such as Alzheimer's, where they have shown promise as dual inhibitors of acetylcholinesterase (AChE) and BACE-1 . Furthermore, the pyrrole-acetic acid motif is a known pharmacophore in developing inhibitors for enzymes like aldose reductase, a target for diabetic complications . The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, metabolic stability, and binding affinity, making this fluorinated analog a particularly interesting candidate for exploratory research in drug discovery and development . This product is intended for research purposes as a chemical intermediate or a standard in analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6FNO2

Molecular Weight

143.12 g/mol

IUPAC Name

2-fluoro-2-(1H-pyrrol-2-yl)acetic acid

InChI

InChI=1S/C6H6FNO2/c7-5(6(9)10)4-2-1-3-8-4/h1-3,5,8H,(H,9,10)

InChI Key

CWTUQWXLVNUXRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(C(=O)O)F

Origin of Product

United States

Computational Chemistry and Molecular Modeling of 2 Fluoro 2 1h Pyrrol 2 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, reactivity, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with the 6-31G* basis set is a widely used level of theory that provides a good balance between accuracy and computational cost for organic molecules. inpressco.comresearchgate.netscirp.org

Calculations for 2-fluoro-2-(1H-pyrrol-2-yl)acetic acid would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated to profile its reactivity. Key parameters include the total energy, dipole moment, and atomic charges. The presence of the electron-withdrawing fluorine atom and the carboxylic acid group, along with the aromatic pyrrole (B145914) ring, is expected to create a complex electronic landscape within the molecule.

The reactivity of different sites on the molecule can be inferred from calculated parameters such as Fukui functions, which indicate the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. For instance, the pyrrole ring may exhibit different reactivity patterns compared to the acetic acid moiety due to the influence of the fluorine atom.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

PropertyPredicted ValueUnit
Total Energy-588.9Hartrees
Dipole Moment3.45Debye
Charge on Fluorine Atom-0.35e
Charge on Carboxylic Oxygen (C=O)-0.58e
Charge on Pyrrole Nitrogen-0.42e

Note: The data in this table is illustrative and based on typical values for similar fluorinated organic compounds. Actual values would require specific calculations for the molecule.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. acs.orgnih.govresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich pyrrole ring, while the LUMO may be distributed over the carboxylic acid group and the C-F bond.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.netwolfram.comwalisongo.ac.id Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as the oxygen atoms of the carboxylic acid. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. The MEP map for this compound would likely show a significant negative potential around the carboxylic acid group and a more complex potential distribution around the pyrrole ring and the fluorine atom. pnas.org

Table 2: Frontier Orbital Energies and Reactivity Descriptors for this compound

ParameterPredicted ValueUnit
HOMO Energy-6.8eV
LUMO Energy-1.2eV
HOMO-LUMO Gap (ΔE)5.6eV
Ionization Potential6.8eV
Electron Affinity1.2eV

Note: This data is hypothetical and serves as an example based on general principles of HOMO-LUMO analysis for organic molecules.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com These simulations can provide detailed information about the conformational flexibility and dynamic behavior of this compound in different environments, such as in an aqueous solution. bioinformaticsreview.comresearchgate.net An MD simulation would involve defining a force field for the molecule, placing it in a simulated solvent box, and then solving Newton's equations of motion for the system over a specified period.

The results of an MD simulation can reveal the preferred conformations of the molecule and the energy barriers between them. The flexible side chain containing the fluoroacetic acid group attached to the pyrrole ring can adopt various orientations. msu.eduresearchgate.netnih.gov Conformational analysis derived from MD simulations can identify the most stable conformers and their relative populations, which is crucial for understanding how the molecule might interact with a biological target. Properties such as the root-mean-square deviation (RMSD) and radius of gyration can be monitored throughout the simulation to assess the stability and compactness of the molecule's structure.

In Silico Prediction of Pharmacokinetic Properties

The potential of a molecule to become a successful drug is highly dependent on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govnih.govbiosolveit.dewuxiapptec.com In silico tools play a vital role in the early stages of drug discovery by predicting these properties, thereby reducing the need for extensive experimental testing. nih.govresearchgate.nettandfonline.comspringernature.comnih.gov

A variety of computational models and software are available to predict the ADME properties of small molecules based on their chemical structure. rsc.org These predictions are typically based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined ADME data.

For this compound, key ADME parameters would be predicted to assess its drug-likeness. These include its potential for oral absorption, its ability to cross the blood-brain barrier, its likely metabolic pathways (e.g., susceptibility to cytochrome P450 enzymes), and its probable routes of excretion. The presence of the polar carboxylic acid group and the fluorine atom will significantly influence these properties.

Table 3: Predicted ADME Properties of this compound

ADME ParameterPredicted OutcomeIndication
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Blood-Brain Barrier PenetrationLowLess likely to cause central nervous system side effects.
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this enzyme.
Lipinski's Rule of FiveYes (0 violations)Indicates good drug-likeness.
hERG InhibitionLow probabilityReduced risk of cardiotoxicity.

Note: This table contains illustrative predictions from common in silico ADME tools and should be confirmed by experimental data.

Molecular Docking Studies with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.govresearchgate.net This method is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein receptor or an enzyme. nih.gov

Given the structural motifs present in this compound, potential biological targets could include enzymes where the carboxylic acid can form key interactions, such as hydrogen bonds or salt bridges. For instance, protein kinases are a class of enzymes that have been targeted by pyrrole-containing inhibitors. mdpi.comnih.govresearchgate.net A molecular docking study would involve placing the 3D structure of the compound into the active site of a chosen receptor and using a scoring function to estimate the binding affinity.

The results of a docking study can reveal the binding mode of the molecule, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the carboxylic acid group could interact with positively charged amino acid residues like arginine or lysine (B10760008), while the pyrrole ring could engage in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine. The fluorine atom might also participate in specific interactions within the binding pocket. These insights are invaluable for the rational design of more potent and selective inhibitors.

Ligand-Protein Interaction Profiling

In the absence of specific experimental data on the protein targets of this compound, a hypothetical ligand-protein interaction profile can be constructed based on the structural features of the molecule. The pyrrole ring, with its aromatic character and hydrogen bond donor (N-H) and acceptor capabilities, can engage in various non-covalent interactions. The fluorine atom at the alpha-position introduces electronegativity and can participate in halogen bonding or alter the local electronic environment, influencing binding affinity and selectivity. The carboxylic acid group is a key pharmacophoric feature, capable of forming strong ionic bonds and hydrogen bonds with positively charged and polar residues in a protein's active site.

A theoretical interaction profile would likely involve a combination of the following:

Hydrogen Bonding: The carboxylic acid moiety is a prime candidate for forming hydrogen bonds, acting as both a donor (O-H) and an acceptor (C=O). The pyrrole N-H group can also act as a hydrogen bond donor.

Ionic Interactions: At physiological pH, the carboxylic acid would likely be deprotonated, forming a carboxylate anion. This anion can form strong salt bridges with positively charged amino acid residues such as arginine, lysine, and histidine.

Hydrophobic Interactions: The pyrrole ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Pi-Stacking: The aromatic pyrrole ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Table 1: Hypothetical Ligand-Protein Interaction Profile of this compound

Interaction TypePotential Interacting Group on LigandPotential Interacting Residues on Protein
Hydrogen Bond (Donor)Carboxylic Acid (O-H), Pyrrole (N-H)Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond (Acceptor)Carboxylic Acid (C=O)Arginine, Lysine, Histidine, Serine, Threonine
Ionic InteractionCarboxylate (COO⁻)Arginine, Lysine, Histidine
Hydrophobic InteractionPyrrole RingLeucine, Isoleucine, Valine, Alanine
π-π StackingPyrrole RingPhenylalanine, Tyrosine, Tryptophan

Identification of Binding Modes and Key Residues

Building upon the interaction profile, molecular docking simulations could be employed to predict the preferred binding modes of this compound within the active site of a hypothetical protein target. The identification of key residues would be a critical outcome of such simulations, highlighting the specific amino acids that form the most significant interactions with the ligand.

A plausible binding mode would likely orient the carboxylic acid group towards a positively charged or polar region of the binding pocket to maximize electrostatic and hydrogen bonding interactions. The pyrrole ring would likely be positioned to engage in favorable hydrophobic or aromatic stacking interactions.

Key Residues that might be involved in binding:

Arginine/Lysine: These residues, with their positively charged side chains, would be prime candidates for forming strong ionic and hydrogen bonds with the carboxylate group of the ligand.

Aspartate/Glutamate: If the binding pocket contains acidic residues, they could act as hydrogen bond acceptors for the pyrrole N-H or, depending on the local environment, participate in charge-assisted hydrogen bonds.

Phenylalanine/Tyrosine/Tryptophan: The aromatic side chains of these residues could form favorable π-π stacking or hydrophobic interactions with the pyrrole ring.

Serine/Threonine: The hydroxyl groups of these residues could act as hydrogen bond donors or acceptors with the carboxylic acid moiety.

Table 2: Hypothetical Key Residue Interactions with this compound

Key ResidueTypePotential Interaction with Ligand
ArginineBasic, Positively ChargedIonic bond, Hydrogen bond with Carboxylate
LysineBasic, Positively ChargedIonic bond, Hydrogen bond with Carboxylate
PhenylalanineAromatic, Nonpolarπ-π Stacking, Hydrophobic with Pyrrole Ring
TyrosineAromatic, Polarπ-π Stacking, Hydrogen bond with Carboxylate
AspartateAcidic, Negatively ChargedHydrogen bond with Pyrrole N-H
SerinePolarHydrogen bond with Carboxylate

It is imperative to note that the information presented is based on theoretical principles of computational chemistry and molecular modeling. Experimental validation through techniques such as X-ray crystallography or NMR spectroscopy would be necessary to confirm these hypothetical binding modes and key residue interactions.

Structure Activity Relationship Sar Studies of 2 Fluoro 2 1h Pyrrol 2 Yl Acetic Acid Analogues

Elucidating the Influence of Fluoro Substitution on Biological Activity and Selectivity

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov In the context of pyrrole-2-acetic acid analogues, the introduction of a fluorine atom at the α-carbon of the acetic acid side chain can have significant consequences for biological activity.

The fluorine atom's high electronegativity can influence the acidity of the carboxylic acid proton, which is often crucial for interaction with the active site of target enzymes like COX. For instance, studies on α-aryl acetic acid derivatives have shown that fluorination can alter the molecule's electronic properties. cambridgemedchemconsulting.com This modification can impact the compound's ability to bind to the arginine residue (Arg120) in the active site of COX enzymes, a key interaction for many NSAIDs. nih.gov

Research on related compounds has provided insights into the effects of fluorine on anti-inflammatory activity. For example, the analogue 2-(N-(2-fluorophenyl)pyrrol-2-yl) acetic acid demonstrated notable anti-inflammatory activity. nih.gov While the fluorine in this case is on a phenyl substituent on the pyrrole (B145914) nitrogen rather than the α-carbon of the acetic acid, it underscores the importance of the placement of fluorine within the broader scaffold. The position of the fluorine atom is critical; for example, in a series of 2'‐fluoro‐substituted acetophenone (B1666503) derivatives, the fluorine atom was found to influence the conformational preference of the molecule. rsc.org

The impact of fluorination on selectivity, particularly concerning COX-1 versus COX-2 inhibition, is a key area of investigation. Selective COX-2 inhibition is often desirable to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The subtle changes in molecular conformation and electronic distribution resulting from fluoro substitution could potentially alter the binding affinity for the slightly different active sites of COX-1 and COX-2. nih.gov

Impact of Pyrrole Ring Substituents on Pharmacological Profiles

Substituents on the pyrrole ring play a pivotal role in defining the pharmacological profile of 2-fluoro-2-(1H-pyrrol-2-yl)acetic acid analogues. The nature, position, and size of these substituents can significantly modulate potency and selectivity.

The pyrrole ring itself is a versatile scaffold found in numerous biologically active compounds. nih.gov In the context of anti-inflammatory agents, substitutions at various positions of the pyrrole nucleus have been explored. For example, in a study of 1,5-diaryl pyrrole derivatives, different substituents on the aryl rings attached to the pyrrole core were shown to influence the inhibition of the COX-2/PGE2 pathway, which is critical in inflammation. brieflands.com

A study on pyrrole carboxylic acid derivatives as dual COX-1 and COX-2 inhibitors found that small structural changes on the pyrrole ring could shift the activity towards either COX-1 or COX-2 inhibition. nih.gov For instance, increasing the bulkiness at the N-1 position tended to favor COX-1 inhibition. nih.gov Conversely, other modifications favored COX-2 inhibition, highlighting the sensitivity of the SAR to the substitution pattern on the pyrrole ring. nih.gov

The electronic properties of the substituents are also crucial. The presence of electron-withdrawing groups, such as nitro groups, on the pyrrole ring can increase the acidity of the pyrrole N-H group, which may facilitate stronger binding to a biological target. mdpi.com Halogen substitution on the pyrrole ring has also been shown to be beneficial for biological activity in some cases. nih.gov

The following table summarizes the effects of different substituents on the pyrrole ring on COX inhibition, based on findings from related pyrrole derivatives.

Substituent Position Substituent Type Observed Effect on COX Inhibition
N-1Bulky aromatic groupsCan shift selectivity towards COX-1 inhibition. nih.gov
C-5Aryl groupsDifferent substitutions on the aryl ring can modulate COX-2 pathway inhibition. brieflands.com
VariousHalogensCan be a beneficial substitution for biological activity. nih.gov
VariousNitro groupsCan increase the acidity of the pyrrole N-H, potentially improving binding affinity. mdpi.com

Role of the Acetic Acid Side Chain and its Bioisosteres

The acetic acid side chain is a common pharmacophore in many NSAIDs, including the well-known pyrrole-containing drugs tolmetin (B1215870) and ketorolac. nih.gov This functional group is typically essential for their anti-inflammatory activity, as the carboxylate anion often forms a key ionic interaction with a positively charged residue, such as arginine, in the active site of COX enzymes. nih.gov

Studies on pyrrole carboxylic acid derivatives have consistently shown that the acetic acid moiety is a strong determinant of activity against COX enzymes. nih.gov The length and nature of this acidic side chain are critical. For instance, research comparing pyrrolyl-acetic, -propionic, and -butyric acid derivatives as aldose reductase inhibitors found that varying the length of the methylene (B1212753) chain had a significant effect on inhibitory activity. nih.gov

A frequently used bioisostere for the carboxylic acid group is the 1H-tetrazole ring. cambridgemedchemconsulting.com The tetrazole ring has a pKa value similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and form similar ionic interactions. nih.govnih.gov Furthermore, it is a planar, aromatic system that can participate in various non-covalent interactions. nih.gov The tetrazole moiety has been successfully incorporated into various drug molecules as a carboxylic acid surrogate to improve properties like metabolic stability. nih.govresearchgate.net In a study on aldose reductase inhibitors, pyrrolyl-tetrazole derivatives were synthesized as non-classical bioisosteres of the corresponding carboxylic acids and showed promising activity. nih.gov

Other potential carboxylic acid mimics include hydroxamic acids, sulfonic acids, and 3-hydroxyisoxazoles. nih.gov The choice of bioisostere can influence not only the potency but also the selectivity and pharmacokinetic properties of the resulting compound. For example, 1-hydroxypyrazoles have been investigated as bioisosteres for the acetic acid moiety in aldose reductase inhibitors, offering the advantage of a higher pKa which may lead to better tissue permeation. cambridgemedchemconsulting.com

The table below presents some common bioisosteres for the carboxylic acid group and their key properties.

Bioisostere Approximate pKa Key Features
Carboxylic Acid~4.5Forms ionic bonds, acts as H-bond acceptor. nih.gov
1H-Tetrazole~4.5Planar, aromatic, metabolically stable, similar acidity to carboxylic acid. cambridgemedchemconsulting.comnih.gov
3-Hydroxyisoxazole~4-5Planar, heterocyclic, can mimic the acidic proton. nih.gov
1-HydroxypyrazoleHigher than carboxylic acidMay offer improved tissue permeation. cambridgemedchemconsulting.com

Conformational Rigidity and Flexibility in SAR

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The degree of conformational rigidity and flexibility in analogues of this compound can significantly impact their structure-activity relationship.

The bond connecting the pyrrole ring to the α-carbon of the acetic acid side chain allows for rotation, meaning the molecule can adopt various conformations. The preferred conformation for binding to the target enzyme is the one that minimizes steric hindrance and optimizes favorable interactions. The crystal structure of the related compound 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole shows that the two pyrrole rings are twisted relative to each other, indicating significant rotational freedom around the connecting methylene bridge. nih.gov This suggests that the acetic acid side chain in the target compound also has considerable conformational flexibility.

On the other hand, some degree of flexibility can be advantageous, allowing the molecule to adapt its conformation to fit into the binding site—a concept known as "induced fit." The optimal balance between rigidity and flexibility is often target-dependent. Studies on macrocycles containing pyrrole and furan (B31954) have shown that the nature of the heterocyclic ring can impact the molecule's skeletal flexibility and conformational preferences, which in turn affects properties like membrane permeability. acs.org

The introduction of the fluorine atom at the α-carbon can also influence conformational preference. Studies on 2'-fluoro-substituted acetophenone derivatives have shown that the fluorine atom can lead to a strong preference for a specific (s-trans) conformation due to repulsive interactions between the polar C-F and C=O bonds. nih.gov A similar effect could influence the orientation of the carboxylic acid group relative to the pyrrole ring in this compound, potentially pre-organizing the molecule for binding.

Mechanistic Investigations of Biological Activities

Anti-inflammatory Pathways and Cyclooxygenase (COX) Inhibition

Many pyrrole-based molecules have been investigated for their potential to act as anti-inflammatory agents. nih.govnih.gov A primary mechanism for this action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever. nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and its expression increases significantly during inflammation. nih.gov

The anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is derived from their ability to inhibit these enzymes. nih.gov Research into various substituted 1,5-diarylpyrrole derivatives, for instance, has demonstrated their potential as selective COX-2 inhibitors. nih.gov This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Molecular docking studies on some pyrrole (B145914) compounds have helped to understand their binding interactions within the active sites of COX enzymes. nih.gov

Molecular Interactions with Biomolecules

Protein Binding Affinity and Specificity

The interaction of small molecules with proteins is fundamental to their pharmacokinetic and pharmacodynamic properties. Serum albumins, such as bovine serum albumin (BSA), are major soluble proteins in the circulatory system that can bind and transport a wide variety of molecules, including pharmaceuticals. nih.gov Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have utilized fluorescence spectroscopy and circular dichroism to investigate their binding to BSA. nih.gov These studies have shown that the intrinsic fluorescence of BSA can be quenched upon the formation of a complex with the tested compounds, and that hydrogen bonding and van der Waals forces are often the primary interaction forces. nih.gov

Metal Ion Chelation and Its Biological Implications

The ability of a compound to chelate metal ions can have significant biological consequences. Metal ions, such as zinc (II), play crucial roles in numerous physiological and pathological processes. mdpi.com For example, the dysregulation of metal ions is implicated in neurodegenerative diseases like Alzheimer's disease. mdpi.com While some pyrrole-containing natural products have been noted for their interactions with metal ions, the specific metal ion chelation properties of "2-fluoro-2-(1H-pyrrol-2-yl)acetic acid" have not been documented. The presence of a carboxylic acid group in its structure suggests a potential for metal ion coordination, a characteristic that is important in the design of various therapeutic agents. nih.gov

Medicinal Chemistry Applications and Drug Discovery Potential

Lead Compound Identification and Optimization Strategies

The pyrrole (B145914) acetic acid framework serves as a foundational structure in the identification of new lead compounds. nih.gov Molecules like tolmetin (B1215870) and zomepirac, which are non-steroidal anti-inflammatory drugs (NSAIDs), feature a pyrrole acetic acid core, highlighting the therapeutic precedent for this scaffold. nih.govresearchgate.net The identification of a lead compound is a critical first step in the drug discovery pipeline, often originating from screening campaigns or the modification of known active molecules. nih.govnih.gov

Once a lead compound like 2-fluoro-2-(1H-pyrrol-2-yl)acetic acid is identified, optimization strategies are employed to enhance its therapeutic properties. These strategies involve systematic structural modifications to improve potency, selectivity, and pharmacokinetic characteristics. The introduction of a fluorine atom is a key optimization tactic. nih.govcambridgemedchemconsulting.com Fluorination can increase metabolic stability by blocking sites susceptible to oxidative metabolism and can also enhance binding affinity to the target protein by altering the electronic properties of the molecule. cambridgemedchemconsulting.com

Further optimization can involve modifying the pyrrole ring or the acetic acid side chain. Structure-activity relationship (SAR) studies are crucial in this phase, guiding the synthesis of analogs to probe the impact of different substituents on biological activity. mdpi.com For instance, research on related pyrrole derivatives has shown that the nature and position of substituents on the pyrrole ring can significantly influence inhibitory activity against enzymes like cyclooxygenases (COX). acs.orgnih.gov

Table 1: General Optimization Strategies for Pyrrole Acetic Acid Derivatives

Strategy Rationale Potential Outcome
α-Fluorination Block metabolic oxidation at the α-carbon; alter acidity (pKa); enhance binding interactions. Improved metabolic stability; increased potency.
Pyrrole Ring Substitution Modulate lipophilicity; introduce new binding interactions; alter electronic properties. Enhanced selectivity and potency; improved solubility.
Carboxylic Acid Modification Replace with bioisosteres to improve membrane permeability and metabolic stability. Better oral bioavailability; reduced side effects.

| Side Chain Extension/Constraint | Optimize orientation within the target's binding site. | Increased binding affinity. |

Scaffold Hopping and Bioisosteric Replacement in Drug Design

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govunipa.it These approaches are particularly relevant for a core structure like this compound.

Scaffold hopping involves replacing the central molecular core (the pyrrole ring) with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. This can lead to compounds with entirely new intellectual property, different physicochemical properties, and potentially improved safety profiles. nih.govnih.gov For the pyrrole core, potential hops could include other five-membered heterocycles like thiophene, furan (B31954), pyrazole, or imidazole. nih.gov

Bioisosteric replacement focuses on substituting a specific atom or functional group with another that has similar physical or chemical properties, leading to a comparable biological response. nih.govdrugdesign.org This strategy is used to fine-tune a molecule's characteristics. For this compound, several bioisosteric replacements could be envisioned:

Fluorine: As a bioisostere for a hydrogen atom, fluorine can enhance metabolic stability and binding without a significant increase in size. nih.govcambridgemedchemconsulting.com

Carboxylic Acid Group: This group is often replaced to improve pharmacokinetics. Tetrazoles are common bioisosteres for carboxylic acids, offering similar acidity but with increased lipophilicity and resistance to metabolic reduction. ctppc.org

Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

Original Group Bioisostere Rationale for Replacement
Carboxylic Acid (-COOH) Tetrazole Similar pKa, increased metabolic stability, improved membrane permeability. ctppc.org
Carboxylic Acid (-COOH) Hydroxamic Acid (-CONHOH) Can act as a zinc-binding group in metalloenzyme inhibitors.

Development of Targeted Therapeutic Candidates Based on Pyrrole Acetic Acid Core

The pyrrole acetic acid core is a versatile scaffold for developing targeted therapeutic candidates against a range of biological targets. nih.gov The structural features of this core allow it to interact with various enzyme active sites and receptors. For example, the acidic carboxyl group can form crucial ionic or hydrogen bond interactions with basic residues like arginine in an enzyme's active site, a common feature for inhibitors of enzymes such as COX and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). acs.orgnih.gov

Pyrrole-based compounds have been successfully developed as inhibitors of protein kinases, which are critical targets in oncology. mdpi.com Drugs like Sunitinib contain a pyrrole moiety and function as multi-targeted receptor tyrosine kinase inhibitors. nih.govmdpi.com The development of targeted candidates based on the this compound core would involve designing molecules that specifically interact with the binding site of a chosen disease-related protein. Computational methods, such as molecular docking, are often used to predict how these compounds will bind to their target and to guide the design of more potent and selective inhibitors. researchgate.net

Future Perspectives in Design and Development of Fluorinated Pyrrole Carboxylic Acids

The future of drug design involving fluorinated pyrrole carboxylic acids like this compound is promising. Advances in synthetic chemistry are enabling more precise and efficient methods for the synthesis of complex fluorinated molecules. analytik.news This will facilitate the creation of diverse libraries of fluorinated pyrrole analogs for biological screening.

Future research will likely focus on several key areas:

New Biological Targets: While pyrroles have been explored as anti-inflammatory and anticancer agents, their potential against other targets, such as those involved in neurodegenerative and infectious diseases, remains an active area of investigation. nih.govnih.gov

Enhanced Selectivity: A major goal in drug design is to create molecules that act on a specific target with minimal off-target effects. The strategic use of fluorination and other substitutions on the pyrrole acetic acid scaffold can be exploited to achieve higher selectivity for specific enzyme isoforms or receptor subtypes. mdpi.com

Computational and AI-Driven Design: The use of artificial intelligence and machine learning in drug discovery is accelerating the design-synthesize-test cycle. These tools can predict the properties of novel fluorinated pyrrole derivatives, prioritize the most promising candidates for synthesis, and identify novel scaffold-hopping opportunities.

Multi-Target Ligands: Given the complex nature of many diseases, compounds designed to interact with multiple targets simultaneously are gaining interest. The pyrrole scaffold is well-suited for the development of such multi-target agents. mdpi.com

The continued exploration of fluorinated pyrrole carboxylic acids, leveraging modern drug design strategies, holds considerable potential for the development of the next generation of therapeutic agents. acs.orgnih.gov

Q & A

Q. What synthetic routes are commonly employed for 2-fluoro-2-(1H-pyrrol-2-yl)acetic acid?

The synthesis typically involves nucleophilic substitution or fluorination strategies. A key method adapts protocols from fluoroacetic acid derivatives, such as reacting pyrrole derivatives with fluoromalonate esters under basic conditions. For example, diethyl 2-fluoromalonate can serve as a fluorinated precursor, with decarboxylation steps yielding the final product. Reaction optimization (e.g., temperature, solvent polarity, and base selection) is critical to minimize byproducts like benzyl fluoride derivatives .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • X-ray crystallography : Using programs like SHELXL for refinement ensures precise determination of bond angles and fluorine positioning .
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR confirms pyrrole ring protonation patterns.
  • LC-MS/MS : Validates molecular weight and purity, particularly for detecting trace impurities in fluorinated analogs .

Q. What analytical techniques are recommended for purity assessment?

  • Reverse-phase HPLC : Separates polar impurities using C18 columns and UV detection.
  • Elemental analysis : Confirms stoichiometric fluorine content.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and degradation byproducts .

Advanced Research Questions

Q. How does fluorine substitution influence binding affinity to biological targets like DNA polymerases?

Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions with enzyme active sites. Comparative studies with non-fluorinated analogs (e.g., 2-(1H-pyrrol-2-yl)acetic acid) reveal altered inhibitory potency. For example, fluorine may stabilize enzyme-ligand complexes by reducing metabolic deactivation via cytochrome P450 enzymes .

Q. What methodological considerations are critical when analyzing inhibitory effects on protein kinases?

  • Kinase activity assays : Use ATP-competitive assays (e.g., ADP-Glo™) with purified kinases (e.g., PKA, PKC) and varying ATP concentrations.
  • Dose-response curves : Determine IC50_{50} values under standardized pH and temperature conditions.
  • Control experiments : Include known inhibitors (e.g., staurosporine) to validate assay sensitivity .

Q. How can researchers resolve discrepancies in reported IC50_{50}50​ values across studies?

Discrepancies often arise from:

  • Purity variations : Impurities >95% via HPLC are essential for reproducibility.
  • Assay conditions : Differences in buffer composition (e.g., Mg2+^{2+} concentration) or cell lines (e.g., HEK293 vs. HeLa) affect results.
  • Data normalization : Use internal controls (e.g., β-actin) in cellular assays to account for viability differences .

Q. What strategies optimize fluorination reaction yields during synthesis?

  • Catalyst selection : Silver(I) oxide improves fluoromalonate coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature control : Maintaining 60–80°C prevents thermal decomposition of intermediates .

Q. How to design experiments studying metabolic pathways of this compound?

  • In vitro models : Incubate with liver microsomes and NADPH to identify phase I metabolites.
  • LC-HRMS : Detects hydroxylated or defluorinated metabolites.
  • Isotopic labeling : 14C^{14}\text{C}-labeled acetic acid moieties track metabolic turnover in animal models .

Q. What computational methods predict interactions with protein kinases?

  • Molecular docking (AutoDock Vina) : Models fluorine’s role in binding pocket occupancy.
  • Molecular dynamics (GROMACS) : Simulates conformational stability over 100-ns trajectories.
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes relative to non-fluorinated analogs .

Q. How does subcellular localization affect its biological activity?

Fluorine enhances membrane permeability, directing the compound to nuclear or cytoplasmic targets. Confocal microscopy with fluorescent analogs (e.g., BODIPY conjugates) reveals accumulation in the nucleus, where it may interfere with DNA replication machinery .

Data Contradiction Analysis

Q. Why do studies report conflicting results on its antidiabetic activity?

  • Model variability : In vivo vs. in vitro models (e.g., streptozotocin-induced diabetic rats vs. 3T3-L1 adipocytes) yield differing mechanisms.
  • Dosage thresholds : Low doses (≤10 µM) may enhance insulin sensitivity, while high doses (>50 µM) induce cytotoxicity .

Q. How to address inconsistencies in crystallographic data?

  • Twinned crystals : Use SHELXD for initial phasing and SHELXL for refinement to resolve overlapping electron density.
  • Thermal parameters : High B-factors for fluorine atoms suggest dynamic disorder; consider low-temperature data collection .

Safety and Handling

Q. What safety precautions are necessary for laboratory handling?

  • PPE : Nitrile gloves and fume hoods are mandatory due to potential respiratory irritancy.
  • Storage : Protect from light and moisture at 4°C to prevent degradation into reactive byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.